molecular formula C7H7BrClNO B3032497 2-(5-Bromo-6-chloropyridin-3-yl)ethan-1-ol CAS No. 2007919-90-4

2-(5-Bromo-6-chloropyridin-3-yl)ethan-1-ol

Cat. No. B3032497
M. Wt: 236.49
InChI Key: MREJXGNTVANSDA-UHFFFAOYSA-N
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Description

The compound 2-(5-Bromo-6-chloropyridin-3-yl)ethan-1-ol is a pyridine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and as building blocks in organic synthesis. Pyridine derivatives are often synthesized through carbon-carbon coupling reactions and can be further functionalized to produce a wide range of chemical entities .

Synthesis Analysis

The synthesis of pyridine derivatives typically involves carbon-carbon coupling reactions, as demonstrated in the synthesis of related compounds such as 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . These methods can potentially be adapted for the synthesis of 2-(5-Bromo-6-chloropyridin-3-yl)ethan-1-ol. Additionally, Schiff base reactions, as seen in the synthesis of 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, could provide insights into the synthesis of related bromo-chloro pyridine compounds .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using single-crystal X-ray diffraction (XRD), which provides detailed information about the geometry of the molecule in the solid state. For instance, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined using XRD, revealing the presence of intermolecular hydrogen bonding and π-π interactions . These techniques could be applied to determine the molecular structure of 2-(5-Bromo-6-chloropyridin-3-yl)ethan-1-ol.

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including nucleophilic substitution and coupling reactions. The reactivity of such compounds can be studied through molecular electrostatic potential (MEP) mapping, which provides insight into the sites of chemical reactivity . Additionally, the conversion of pyridine derivatives to other functionalized compounds, as shown in the synthesis of 2,6-di(pyrazol-1-yl)pyridines from 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, indicates the versatility of these molecules in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be predicted using computational methods such as density functional theory (DFT). For example, the nonlinear optical properties of certain pyridine derivatives were computed and found to be greater than those of urea, suggesting potential applications in optical materials . Spectroscopic techniques like FT-IR and UV-Vis, along with elemental analysis and NMR spectroscopy, are also used to characterize these compounds . These methods could be employed to analyze the physical and chemical properties of 2-(5-Bromo-6-chloropyridin-3-yl)ethan-1-ol.

Scientific Research Applications

Computational Study of Nucleophilic Substitution Reactions

A computational study investigated the reactions between imidazole and derivatives like 2-bromo-1-(4-chlorophenyl)ethan-1-one, using Density Functional Theory calculations. This research offers insights into the chemical behavior of similar compounds (Erdogan & Erdoğan, 2019).

Amination Catalyzed by Palladium-Xantphos Complex

Research on the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex demonstrated a high yield and excellent chemoselectivity. This study is significant for understanding the chemical transformations of related compounds (Ji, Li, & Bunnelle, 2003).

Synthesis of Bromo-Pyridin-Ethanones

A study focused on synthesizing 1-(6-Bromo-pyridin-3-yl)-ethanone using a two-step reaction involving Magnesium halide exchange and nucleophilic substitution. This research contributes to the methods of synthesizing related compounds (Jin, 2015).

Chemoselective Transformations in Synthesis

Research on the synthesis of disubstituted pyridin-3-yl C-2'-deoxyribonucleosides involved chemoselective transformations of bromo-chloropyridine C-nucleosides. This study has implications for the synthesis and applications of nucleoside analogs (Kubelka, Slavětínská, Eigner, & Hocek, 2013).

Biological Activity of Pyridine Derivatives

A study synthesized new pyridine derivatives with potential biological activities. This research highlights the pharmacological potential of compounds similar to 2-(5-Bromo-6-chloropyridin-3-yl)ethan-1-ol (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Synthesis and Fungicidal Activity

A research paper reported the synthesis of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols and their fungicidal activity, highlighting the agricultural applications of such compounds (Kuzenkov & Zakharychev, 2009).

Safety And Hazards

This compound is classified as an Acute Tox. 4 Oral - Eye Dam. 1 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .

properties

IUPAC Name

2-(5-bromo-6-chloropyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c8-6-3-5(1-2-11)4-10-7(6)9/h3-4,11H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREJXGNTVANSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501289393
Record name 3-Pyridineethanol, 5-bromo-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-6-chloropyridin-3-yl)ethan-1-ol

CAS RN

2007919-90-4
Record name 3-Pyridineethanol, 5-bromo-6-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007919-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridineethanol, 5-bromo-6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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